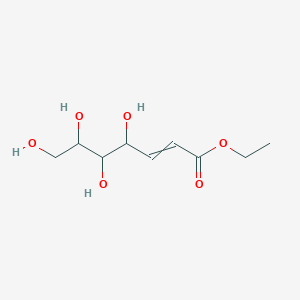acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5531676.png)
4-{2-[[(3-bromophenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that have drawn attention for their potential applications in materials science, pharmacology, and organic synthesis. While specific literature directly addressing this compound is limited, insights can be gathered from related compounds and their syntheses, properties, and applications.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler benzoic acid derivatives. For instance, a green synthesis approach for related compounds involves refluxing 4-amino benzoic acid with catalysts and other reactants to produce intermediates, which are then further reacted to achieve the desired compound (Rajurkar & Shirsath, 2017). Another method utilizes OxymaPure/DIC for synthesizing α-ketoamide derivatives, showcasing the efficiency and high yield of modern synthetic approaches (El‐Faham et al., 2013).
Molecular Structure Analysis
Advanced spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectroscopy, are instrumental in characterizing the molecular structure of synthesized compounds. These methods provide detailed information on the arrangement of atoms and the molecular geometry, which is crucial for understanding the compound's reactivity and properties (El‐Faham et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through their participation in various organic reactions, including condensation, coupling, and substitution reactions. These reactions often lead to the formation of novel compounds with unique properties and potential applications in different domains (Chen, Hu, & Fu, 2013).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are determined through a combination of experimental techniques. These properties are influenced by the compound's molecular structure and have implications for its application and handling (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's behavior in chemical reactions and its potential as a precursor for further synthetic efforts. Studies on related compounds provide insights into the mechanisms of reactions and the formation of products with desired functionalities (Pokhodylo et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound could be vast, given the wide range of biological activities exhibited by benzoic acid and bromophenyl derivatives. It could be explored for potential uses in pharmaceuticals, particularly as many benzoic acid derivatives are active against a range of microbial species .
properties
IUPAC Name |
4-[(E)-[[2-(3-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-2-1-3-13(8-12)19-14(21)15(22)20-18-9-10-4-6-11(7-5-10)16(23)24/h1-9H,(H,19,21)(H,20,22)(H,23,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGXDPLXAVXOU-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[[2-(3-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5531601.png)
![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)

![4-{4-[4-(propylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5531627.png)
![1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5531631.png)
![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)

![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)
![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
